![molecular formula C8H10Cl2NPS B14638441 [4-(Dimethylamino)phenyl]phosphonothioic dichloride CAS No. 53772-62-6](/img/structure/B14638441.png)
[4-(Dimethylamino)phenyl]phosphonothioic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NPS It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a phosphonothioic dichloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonothioic dichloride typically involves the reaction of 4-(dimethylamino)aniline with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(Dimethylamino)aniline} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonothioic dichloride group can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphonothioic acid derivatives or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Substituted phosphonothioic dichloride derivatives.
Oxidation Reactions: Phosphonothioic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Hydrolysis: Phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Dimethylamino)phenyl]phosphonothioic dichloride is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonothioic acid derivatives and other related compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein phosphorylation. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound is explored for its potential use as a therapeutic agent. Its unique chemical properties may enable the development of novel drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and flame retardants.
Mécanisme D'action
The mechanism of action of [4-(Dimethylamino)phenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The phosphonothioic dichloride group is particularly reactive, allowing the compound to act as an effective inhibitor or modifier of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonothioic dichloride: Similar structure but lacks the dimethylamino group.
Dichlorophenylphosphine sulfide: Contains a phenyl group bonded to a phosphine sulfide group with two chlorine atoms.
Phenylphosphonothionodichloridate: Similar to phenylphosphonothioic dichloride but with different substituents.
Uniqueness
The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonothioic dichloride imparts unique chemical properties, such as increased nucleophilicity and reactivity
Propriétés
Numéro CAS |
53772-62-6 |
|---|---|
Formule moléculaire |
C8H10Cl2NPS |
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
4-dichlorophosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NPS/c1-11(2)7-3-5-8(6-4-7)12(9,10)13/h3-6H,1-2H3 |
Clé InChI |
BVFDIQLHRGIVIE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)P(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


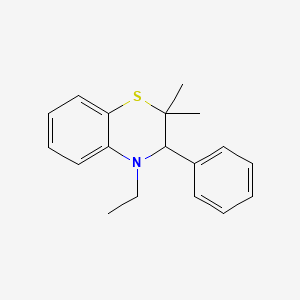
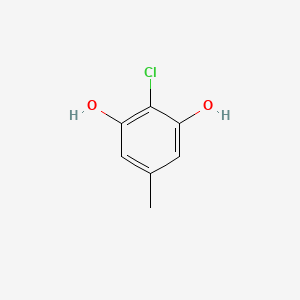
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)



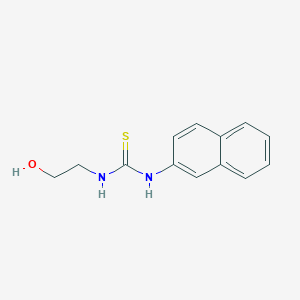
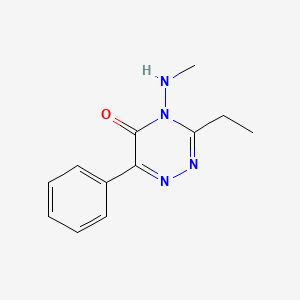
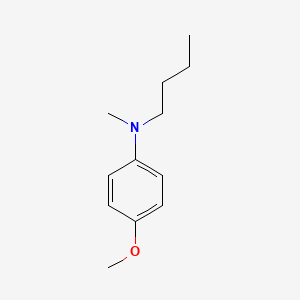
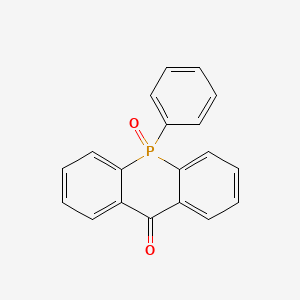
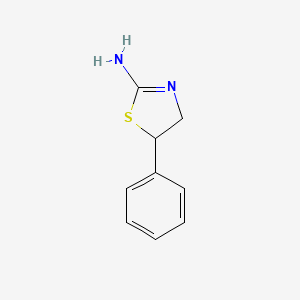

![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
